molecular formula C5H8O5 B1220950 2-Hydroxyglutaric acid CAS No. 2889-31-8

2-Hydroxyglutaric acid

Cat. No.: B1220950
CAS No.: 2889-31-8
M. Wt: 148.11 g/mol
InChI Key: HWXBTNAVRSUOJR-UHFFFAOYSA-N
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Description

?-Hydroxyglutaric Acid, also known as 2-Hydroxyglutaric Acid, is an alpha hydroxy acid form of glutaric acid. It is a dicarboxylic acid with the chemical formula C5H8O5. This compound is significant in both biological and industrial contexts due to its unique properties and roles in various biochemical pathways .

Biochemical Analysis

Biochemical Properties

2-Hydroxyglutaric acid plays a significant role in biochemical reactions, particularly in the tricarboxylic acid (TCA) cycle. In humans, this compound is formed by the action of hydroxyacid-oxoacid transhydrogenase. It can be converted to alpha-ketoglutaric acid through the action of 2-hydroxyglutarate dehydrogenase, which includes two enzymes: D-2-hydroxyglutarate dehydrogenase and L-2-hydroxyglutarate dehydrogenase . These enzymes are crucial for maintaining the balance between this compound and alpha-ketoglutaric acid, which is essential for normal cellular metabolism.

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, mutations in isocitrate dehydrogenase (IDH1 and IDH2) lead to the accumulation of D-2-hydroxyglutaric acid, which inhibits alpha-ketoglutarate-dependent enzymes, including histone lysine demethylases . This inhibition results in a hypermethylated state of DNA and histones, altering gene expression and potentially activating oncogenes while inactivating tumor-suppressor genes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. D-2-hydroxyglutaric acid, produced by mutations in IDH1 and IDH2, accumulates and inhibits alpha-ketoglutarate-dependent enzymes . This inhibition disrupts normal cellular processes, leading to changes in gene expression and cellular metabolism. Additionally, this compound can be converted back to alpha-ketoglutaric acid either enzymatically or non-enzymatically, highlighting the dynamic nature of its molecular interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, the accumulation of this compound in body fluids is a hallmark of 2-hydroxyglutaric acidurias, which cause progressive neurological impairment . The temporal dynamics of this compound’s effects are crucial for understanding its role in metabolic disorders.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound have been associated with toxic effects, including neurological impairment and metabolic disturbances . In canine models, elevated levels of L-2-hydroxyglutaric acid have been linked to progressive neurological dysfunction, highlighting the importance of dosage in understanding the compound’s impact .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is produced by hydroxyacid-oxoacid transhydrogenase and can be converted to alpha-ketoglutaric acid by 2-hydroxyglutarate dehydrogenase . These metabolic pathways are essential for maintaining cellular energy balance and metabolic flux. The accumulation of this compound disrupts these pathways, leading to metabolic disorders .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. In humans, the compound is transported across cellular membranes and distributed to various tissues, including the brain . The accumulation of this compound in specific tissues can lead to localized metabolic disturbances and contribute to disease pathology .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. In cells, this compound is found in the cytosol and mitochondria, where it interacts with various enzymes and metabolic pathways . The localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

?-Hydroxyglutaric Acid can be synthesized through the biological conversion of 2-oxoglutarate (2-OG) using specific enzymes. For instance, the overexpression of the hgdH gene in Corynebacterium glutamicum under biotin- and nitrogen-limited aerobic growth conditions has been shown to produce 2-Hydroxyglutaric Acid efficiently .

Industrial Production Methods

Industrial production of ?-Hydroxyglutaric Acid often involves microbial fermentation processes. The engineered strains of bacteria, such as Corynebacterium glutamicum, are cultured under specific conditions to maximize the yield of the compound. The production system developed with Corynebacterium glutamicum has achieved the highest reported titer and yield of this compound .

Chemical Reactions Analysis

?-Hydroxyglutaric Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

Comparison with Similar Compounds

?-Hydroxyglutaric Acid is similar to other hydroxy acids such as:

The uniqueness of ?-Hydroxyglutaric Acid lies in its specific involvement in metabolic disorders and its potential role in cancer biology due to its interaction with IDH mutations .

Properties

IUPAC Name

2-hydroxypentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5/c6-3(5(9)10)1-2-4(7)8/h3,6H,1-2H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXBTNAVRSUOJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

40951-21-1 (di-hydrochloride salt)
Record name alpha-Hydroxyglutarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002889318
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DSSTOX Substance ID

DTXSID40864360
Record name 2-Hydroxypentanedioic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Hydroxyglutarate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059655
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2889-31-8
Record name (±)-2-Hydroxyglutaric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2889-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Hydroxyglutarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002889318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxypentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXYGLUTARIC ACID, (±)-
Source FDA Global Substance Registration System (GSRS)
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Record name 2-Hydroxyglutarate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059655
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the two main types of 2-hydroxyglutaric aciduria, and how are they differentiated?

A1: The two main types are D-2-hydroxyglutaric aciduria and L-2-hydroxyglutaric aciduria. They are differentiated based on which enantiomer of 2-hydroxyglutaric acid is found in excess in the urine of patients. [] Accurate diagnosis relies on determining if the excess enantiomer is D-2-hydroxyglutaric acid or L-2-hydroxyglutaric acid. [, , ]

Q2: What is the biochemical hallmark of L-2-hydroxyglutaric aciduria?

A2: The biochemical hallmark is the accumulation of L-2-hydroxyglutaric acid in cerebrospinal fluid, plasma, and urine. []

Q3: What are the typical clinical manifestations of L-2-hydroxyglutaric aciduria?

A3: Common symptoms include mental retardation, seizures, and ataxia. [] Other symptoms include psychomotor regression starting in infancy, mild choreodystonia, pyramidal signs, and epilepsy. []

Q4: What are the characteristic neuroimaging findings in L-2-hydroxyglutaric aciduria?

A4: Brain MRI typically reveals bilateral symmetrical abnormalities in subcortical white matter, basal ganglia, and dentate nucleus. [] Confluent subcortical white matter lesions and minimal basal ganglia abnormalities are also observed. []

Q5: What is the genetic basis of L-2-hydroxyglutaric aciduria?

A6: L-2-hydroxyglutaric aciduria is caused by mutations in the L2HGDH gene located on chromosome 14q22.1. [] This gene encodes L-2-hydroxyglutarate dehydrogenase, an enzyme responsible for metabolizing L-2-hydroxyglutaric acid to α-ketoglutarate. []

Q6: What is the function of the enzyme L-2-hydroxyglutarate dehydrogenase?

A7: This enzyme catalyzes the oxidation of L-2-hydroxyglutarate to α-ketoglutarate. [] It is a flavin adenine dinucleotide (FAD)-dependent enzyme primarily found in the liver and kidneys but also present in lower levels in the heart, brain, and other tissues. []

Q7: What are the potential therapeutic targets for L-2-hydroxyglutaric aciduria?

A8: While no cure exists, some patients may benefit from high doses of riboflavin (vitamin B2) and levocarnitine. [] These treatments may improve behavioral symptoms and potentially slow disease progression. []

Q8: Is there a link between L-2-hydroxyglutaric aciduria and brain tumors?

A9: Yes, an increased incidence of brain tumors has been observed in some patients with L-2-hydroxyglutaric aciduria. [, ] Further research is needed to fully understand the relationship between elevated L-2-hydroxyglutaric acid levels and tumorigenesis.

Q9: What is the significance of the c.169G>A mutation in the L2HGDH gene?

A10: This mutation has been found in L-2-hydroxyglutaric aciduria patients of different ethnicities, including Italian, Portuguese, and Arab populations. [] While the reoccurrence of the same mutation in diverse populations is rare, the c.169G>A mutation appears to have arisen independently in Arab patients. []

Q10: What animal models are available for studying L-2-hydroxyglutaric aciduria?

A11: Staffordshire Bull Terriers have been identified as a spontaneous model for L-2-hydroxyglutaric aciduria. [, ] These dogs exhibit similar clinical signs to humans, including seizures, ataxia, dementia, and tremors, making them valuable for investigating the disease mechanism and potential therapies. [, ]

Q11: How is D-2-hydroxyglutaric aciduria diagnosed?

A12: Similar to L-2-hydroxyglutaric aciduria, diagnosis relies on detecting elevated D-2-hydroxyglutaric acid in body fluids using techniques like gas chromatography-mass spectrometry. []

Q12: What are the characteristic neuroimaging findings in D-2-hydroxyglutaric aciduria?

A13: Typical MRI findings include delayed cerebral maturation, ventricular abnormalities, and sub-ependymal cysts, particularly in the first few months of life. []

Q13: What is the potential link between D-2-hydroxyglutaric aciduria and glutaric aciduria type 1?

A14: While the exact relationship remains unclear, a study reported siblings diagnosed with both conditions. [] The sibling with glutaric aciduria type 1 also exhibited a slight increase in D-2-hydroxyglutaric acid excretion. [] Further research is needed to determine any pathophysiological link between these disorders.

Q14: What is the significance of this compound in cancer research?

A15: this compound, particularly its D-enantiomer, is considered an oncometabolite. [, ] Its accumulation, often due to mutations in isocitrate dehydrogenase enzymes (IDH1 and IDH2), is linked to various cancers. [, ]

Q15: How do mutant IDH1 inhibitors exert their anti-cancer effects?

A16: These inhibitors selectively target mutant IDH1, preventing the conversion of α-ketoglutarate to D-2-hydroxyglutaric acid. [] By reducing D-2-hydroxyglutaric acid levels, these inhibitors aim to reverse the oncometabolite's effects on cell proliferation and differentiation. []

Q16: How does the mechanism of action differ between wild-type and mutant IDH1 inhibitors?

A17: Mutant-selective IDH1 inhibitors typically bind to an allosteric site on the enzyme, competing with magnesium ions essential for catalytic activity. [] This binding disrupts the metal-binding network, specifically targeting the mutant enzyme while leaving the wild-type IDH1 relatively unaffected. []

Q17: What are the analytical challenges associated with this compound analysis?

A18: One challenge is the need for chiral separation to differentiate between D- and L-enantiomers, as they have distinct biological properties and clinical significance. [, , ]

Q18: What methods are commonly used for the chiral separation and analysis of this compound?

A18: Several techniques are employed, including:

  • Chiral derivatization combined with gas chromatography and mass spectrometry (GC/MS): This involves reacting this compound with a chiral reagent, followed by separation and detection using GC/MS. [, ]
  • Chiral liquid chromatography tandem mass spectrometry (LC-MS/MS): This technique utilizes a chiral stationary phase in the chromatography column to separate the enantiomers, which are then detected by mass spectrometry. [, , ]
  • Capillary electrophoresis with capacitively coupled contactless conductivity detection: This method separates the enantiomers based on their differential migration in an electric field using a chiral selector, followed by detection using a contactless conductivity detector. []

Q19: What are the advantages of using chiral derivatization in this compound analysis?

A20: This method enhances the sensitivity and selectivity of analysis, enabling the detection of this compound enantiomers at low concentrations in complex biological matrices. []

Q20: What are the limitations of conventional methods for this compound enantiomer separation?

A21: Traditional techniques often require multiple analytical instruments, specialized expertise, and long run times, limiting their practicality for high-throughput clinical analysis. []

Q21: What novel approaches are being explored for rapid chiral discrimination of this compound?

A22: One promising approach combines chiral derivatization with field asymmetric waveform ion mobility spectrometry/mass spectrometry (FAIMS/MS). [] This method utilizes a chiral derivatizing reagent and the differential mobility of enantiomer ions in an electric field for rapid separation (less than 1 second) and detection. []

Q22: What is the significance of detecting D-2-hydroxyglutaric acid in cancer patients?

A23: Elevated D-2-hydroxyglutaric acid in tumors can indicate the presence of specific pathogenic mutations, particularly in IDH1 and IDH2 genes. [] Monitoring D-2-hydroxyglutaric acid levels could potentially serve as a biomarker for diagnosing these mutations and monitoring treatment response. []

Q23: What is the role of this compound in fungal metabolism?

A24: In Aspergillus glaucus, this compound is an intermediate in the metabolism of propionate. [] The fungus incorporates glyoxylic acid into this compound, which is then further metabolized, likely to lactate and acetate. [, ]

Q24: What is the potential connection between the serA gene and human 2-hydroxyglutaric aciduria?

A25: The serA gene in Escherichia coli encodes 3-phosphoglycerate dehydrogenase, an enzyme involved in L-serine biosynthesis. [] Interestingly, this enzyme also exhibits an alpha-ketoglutarate reductase activity, catalyzing the formation of both D- and L-2-hydroxyglutaric acid. [] This finding suggests that a mutation in the human homolog of the serA gene could potentially contribute to D- and L-2-hydroxyglutaric aciduria. []

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